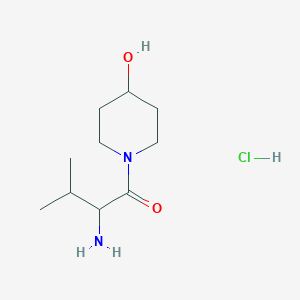
2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-
Overview
Description
2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, also known as 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, is an organic compound with a molecular formula of C17H15NO. It is a colorless, crystalline solid and is soluble in ethanol and chloroform. This compound has attracted much attention due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Metal Complexes Formation
A study by Natarajan & Tharmaraj (1990) explored bivalent metal complexes using 1-(2-hydroxyphenyl)-3-(1-naphthalenyl)-2-propen-1-one (a derivative of the main compound). These complexes showed potential in forming high-spin trans octahedral configurations, indicating utility in coordination chemistry.
Antihypertensive Drug Labeling
Gransden, Roth, & Takahashi (1983) Gransden, Roth, & Takahashi, 1983 worked on labeling the antihypertensive drug 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride with carbon-14. This study contributes to the understanding of drug tracking and metabolism.
Electronic Material Application
Cai et al. (2012) Cai et al., 2012 synthesized conjugated aromatic polyazomethines using derivatives, including N,N′-bis(4-aminophenyl)-N,N′-di-2-naphthalenyl-4-benzene diamine. These compounds show promise in organic electroluminescent diodes and photovoltaic cells as hole transporting materials.
Photosensitive Compound Synthesis
He Wei (2003) He Wei, 2003 developed a method for preparing photosensitive 1-(3-aminophenyl)-3-(4-aminophenyl)-2-propen-1-one, a compound closely related to our main chemical. This has implications in photochemical reactions and material science.
Cancer Chemoprevention
Flanagan, Willhite, & Ferm (1987) Flanagan, Willhite, & Ferm, 1987 investigated benzoic acid derivatives of retinoic acid (arotinoids) for cancer chemoprevention. The study of these retinoidal benzoic acids, structurally similar to the primary compound, offers insights into potential cancer treatments.
Chemotherapeutic Agent Potential
Barakat et al. (2015) Barakat et al., 2015 examined the chemotherapeutic potential of certain chalcones, including (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one. This highlights the potential application in chemotherapy.
properties
IUPAC Name |
1-(4-aminophenyl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQKIOLVVTZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695645 | |
| Record name | 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- | |
CAS RN |
800381-42-4 | |
| Record name | 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)
![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)



![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)